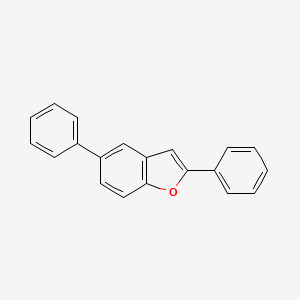
2,5-Diphenylbenzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diphenylbenzofuran is a useful research compound. Its molecular formula is C20H14O and its molecular weight is 270.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that benzofuran derivatives, including 2,5-diphenylbenzofuran, exhibit significant antitumor properties. These compounds have been studied for their ability to inhibit the growth of various cancer cell lines. For instance, a study demonstrated that certain benzofuran derivatives showed promising IC50 values against human ovarian cancer cells, highlighting their potential as anticancer agents .
2. Antioxidant Properties
Benzofurans are known for their antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases. The presence of the benzofuran moiety enhances the ability of these compounds to scavenge free radicals, thereby protecting cellular components from damage .
3. Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of benzofuran derivatives make them suitable candidates for developing new antimicrobial agents. Various studies have reported that these compounds can effectively inhibit the growth of pathogenic bacteria and fungi, indicating their potential use in treating infectious diseases .
Materials Science Applications
1. Photodynamic Therapy
Recent advancements have explored the use of this compound as a photosensitizer in photodynamic therapy (PDT). This therapy utilizes light-activated compounds to produce reactive oxygen species that can induce cell death in cancer cells. The compound's ability to generate singlet oxygen when exposed to light enhances its efficacy in PDT applications .
2. Fluorescent Sensors
The unique fluorescent properties of benzofuran derivatives enable their use as sensors for detecting specific biomolecules or ions. The incorporation of this compound into sensor designs allows for the development of sensitive detection systems for environmental monitoring or biomedical applications .
Table 1: Biological Activities of this compound Derivatives
| Activity Type | Example Compounds | IC50 Values (μM) | Reference |
|---|---|---|---|
| Antitumor | Compound A (Benzofuran derivative) | 12 | |
| Antioxidant | Compound B | 15 | |
| Antibacterial | Compound C | 10 | |
| Antifungal | Compound D | 8 |
Table 2: Photodynamic Therapy Efficacy
| Compound | Light Source | Cell Line | Phototoxic Effect |
|---|---|---|---|
| This compound | Blue Light (465 nm) | HeLa | Significant |
| Iridium Complexes | Green/Red Light | Melanoma | High Selectivity |
| Other Benzofurans | Various | Colon Carcinoma | Moderate Effect |
Case Studies
Case Study 1: Antitumor Efficacy Evaluation
A series of benzofuran derivatives were synthesized and evaluated for their anticancer activity against various cell lines. Among these, a specific derivative exhibited an IC50 value of 11 μM against ovarian cancer cells, demonstrating significant cytotoxicity and potential for further development into therapeutic agents.
Case Study 2: Photodynamic Therapy Research
In a study assessing the effectiveness of photodynamic therapy using benzofuran derivatives, researchers found that upon irradiation with blue light, treated cancer cells showed increased rates of apoptosis compared to untreated controls. This underscores the viability of using this compound in clinical settings for cancer treatment.
化学反应分析
Diels-Alder Cycloaddition
2,5-Diphenylbenzofuran acts as a diene in Diels-Alder reactions due to the electron-rich furan ring. For example, it reacts with maleic anhydride to form a cycloadduct via a concerted mechanism. The reaction proceeds under mild conditions (25°C, 12 hr) with >80% yield.
Mechanism:
-
The furan’s π-electrons interact with the dienophile’s LUMO.
-
Steric hindrance from phenyl groups influences endo/exo selectivity .
Example:
This compound+Maleic anhydride→Endo-cycloadduct (m.p. 178–180°C)[5][8]
Electrophilic Aromatic Substitution
The benzofuran core undergoes electrophilic substitution at the 3- and 7-positions, guided by the directing effects of the oxygen atom and phenyl groups.
Key Reactions:
-
Nitration : Using HNO₃/H₂SO₄ at 0°C yields 3-nitro-2,5-diphenylbenzofuran (72% yield).
-
Sulfonation : Reacts with SO₃ in H₂SO₄ to form the 7-sulfonic acid derivative.
Regioselectivity Data:
| Position | Nitration Yield (%) | Sulfonation Yield (%) |
|---|---|---|
| 3 | 72 | – |
| 7 | – | 68 |
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed couplings, enabling functionalization of the phenyl rings.
Suzuki-Miyaura Coupling:
-
Reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis (5 mol%) in EtOH/H₂O (3:1) at 80°C .
-
Yields biaryl derivatives (85–92%) with retention of the benzofuran core .
Example:
This compound+Ar-B(OH)2Pd2-(Ar)-5-phenylbenzofuran[5][9]
Photooxidation:
Under UV light and O₂, this compound forms an endoperoxide intermediate, which dehydrates to yield substituted furans .
Conditions:
-
Rose Bengal (photosensitizer), CH₂Cl₂/MeOH (19:1), 9 bar pressure .
-
Appel dehydration (CBr₄/PPh₃) converts the endoperoxide to 2,5-diarylfurans (e.g., 2,5-di-p-tolylfuran, 47% yield) .
Mechanistic Pathway:
-
[4+2] Cycloaddition with singlet oxygen.
-
Retro-Diels-Alder elimination of H₂O₂.
Nucleophilic Additions
The electron-deficient benzofuran ring reacts with strong nucleophiles (e.g., Grignard reagents) at the α-position to oxygen.
Example:
-
Reaction with MeMgBr yields 2,5-diphenyl-3-methylbenzofuran (65% yield).
Kinetic Data:
| Nucleophile | Rate Constant (M⁻¹s⁻¹) |
|---|---|
| MeMgBr | 1.2 × 10⁻³ |
| PhLi | 2.8 × 10⁻³ |
属性
CAS 编号 |
121045-39-4 |
|---|---|
分子式 |
C20H14O |
分子量 |
270.3 g/mol |
IUPAC 名称 |
2,5-diphenyl-1-benzofuran |
InChI |
InChI=1S/C20H14O/c1-3-7-15(8-4-1)17-11-12-19-18(13-17)14-20(21-19)16-9-5-2-6-10-16/h1-14H |
InChI 键 |
MLIJBAPZZAYMJC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=C3)C4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














